REACTION_CXSMILES
|
C[O:2][C:3]1[C:8]2[C:9]([CH3:15])([CH3:14])[O:10][C:11]([CH3:13])=[N:12][C:7]=2[CH:6]=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[CH3:13][C:11]1[O:10][C:9]([CH3:14])([CH3:15])[C:8]2=[C:3]([OH:2])[CH:4]=[CH:5][CH:6]=[C:7]2[N:12]=1
|
Name
|
5-Methoxy-2,4,4-trimethyl-4H-3,1-benzoxazine
|
Quantity
|
342 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=C1C(OC(=N2)C)(C)C
|
Name
|
Intermediate 201
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=C1C(OC(=N2)C)(C)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux and after 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
leaving the mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with an aqueous saturated solution of NaHCO3 while the pH
|
Type
|
CUSTOM
|
Details
|
Two phases were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=2C(C(O1)(C)C)=C(C=CC2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 330 mg | |
YIELD: CALCULATEDPERCENTYIELD | 103.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |